molecular formula C20H19N3O3 B2702695 1-(4-Methoxyphenyl)-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one CAS No. 1170638-95-5

1-(4-Methoxyphenyl)-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one

Cat. No.: B2702695
CAS No.: 1170638-95-5
M. Wt: 349.39
InChI Key: JKMNNNSFEXKLKZ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the pyrrolidin-2-one moiety: This step involves the reaction of the oxadiazole intermediate with a suitable pyrrolidinone precursor, often under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol or a quinone derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
  • 1-(4-Methoxyphenyl)-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one

Uniqueness

1-(4-Methoxyphenyl)-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is unique due to its specific substitution pattern on the oxadiazole ring and the pyrrolidin-2-one moiety. This unique structure may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13-5-3-4-6-17(13)20-21-19(22-26-20)14-11-18(24)23(12-14)15-7-9-16(25-2)10-8-15/h3-10,14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMNNNSFEXKLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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